molecular formula C21H33N3O10 B607171 DNP-PEG4-t-butyl ester CAS No. 1817735-31-1

DNP-PEG4-t-butyl ester

Cat. No. B607171
M. Wt: 487.51
InChI Key: RGSWKQPPFCMJEK-UHFFFAOYSA-N
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Description


DNP-PEG4-t-butyl ester is a PEG linker that combines several functional moieties. Let’s break it down:



  • DNP (2,4-Dinitrophenyl) : This group is involved in biological pathways and plays a role in ion transport across cell membranes.

  • t-butyl ester : The t-butyl ester can be deprotected under acidic conditions , revealing the underlying functional groups.

  • PEG (Polyethylene Glycol) : The hydrophilic PEG linker enhances water solubility of the compound in aqueous media.



Synthesis Analysis


The synthesis of DNP-PEG4-t-butyl ester involves linking the DNP group, PEG, and t-butyl ester. Detailed synthetic routes and conditions would require further investigation of relevant literature.



Molecular Structure Analysis


The molecular formula of DNP-PEG4-t-butyl ester is C21H33N3O10 , with a molecular weight of 487.5 g/mol .



Chemical Reactions Analysis


The chemical reactions involving DNP-PEG4-t-butyl ester would depend on the specific context and functional groups it interacts with. Further research is needed to explore its reactivity.



Physical And Chemical Properties Analysis



  • Solubility : DNP-PEG4-t-butyl ester is water-soluble due to its PEG component.

  • Stability : The t-butyl ester can be deprotected under acidic conditions.

  • Storage : It is recommended to store DNP-PEG4-t-butyl ester at -20°C .


Safety And Hazards


As with any chemical compound, safety precautions should be followed during handling and storage. Consult Material Safety Data Sheets (MSDS) for detailed safety information.


Future Directions


Research on DNP-PEG4-t-butyl ester could explore its applications in drug delivery, bioconjugation, and targeted therapies. Investigating its interactions with specific biological targets would be valuable.


Please note that this analysis is based on available information, and further studies may provide additional insights. For more detailed references, consider exploring relevant papers1234. If you need custom quantities or GMP-grade inquiries, feel free to inquire with the supplier1.


properties

CAS RN

1817735-31-1

Product Name

DNP-PEG4-t-butyl ester

Molecular Formula

C21H33N3O10

Molecular Weight

487.51

IUPAC Name

tert-butyl 1-((2,4-dinitrophenyl)amino)-3,6,9,12-tetraoxapentadecan-15-oate

InChI

InChI=1S/C21H33N3O10/c1-21(2,3)34-20(25)6-8-30-10-12-32-14-15-33-13-11-31-9-7-22-18-5-4-17(23(26)27)16-19(18)24(28)29/h4-5,16,22H,6-15H2,1-3H3

InChI Key

RGSWKQPPFCMJEK-UHFFFAOYSA-N

SMILES

O=C(OC(C)(C)C)CCOCCOCCOCCOCCNC1=CC=C([N+]([O-])=O)C=C1[N+]([O-])=O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

DNP-PEG4-t-butyl ester

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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